molecular formula C9H7FN2S B101279 1-(3-Fluorophenyl)imidazoline-2-thione CAS No. 17452-26-5

1-(3-Fluorophenyl)imidazoline-2-thione

Cat. No.: B101279
CAS No.: 17452-26-5
M. Wt: 194.23 g/mol
InChI Key: BMCFCDCBHCVAIC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)imidazoline-2-thione is a heterocyclic compound with the molecular formula C₉H₇FN₂S and a molecular weight of 194.229 g/mol This compound features an imidazoline ring substituted with a fluorophenyl group at the 1-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with carbon disulfide and an appropriate amine under controlled conditions to form the desired imidazoline-2-thione ring . The reaction conditions often involve the use of a base such as triethylamine and a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)imidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding imidazolidines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

1-(3-Fluorophenyl)imidazoline-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)imidazoline-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylimidazoline-2-thione: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    1-(4-Fluorophenyl)imidazoline-2-thione: Similar structure but with the fluorine atom at the 4-position, leading to variations in reactivity and applications.

Uniqueness

1-(3-Fluorophenyl)imidazoline-2-thione is unique due to the specific placement of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and reactivity. This unique substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its biological activity profile .

Properties

IUPAC Name

3-(3-fluorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCFCDCBHCVAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372089
Record name 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-26-5
Record name 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-26-5
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